molecular formula C24H32N4O2 B2932011 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 922012-17-7

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B2932011
CAS No.: 922012-17-7
M. Wt: 408.546
InChI Key: OOBTZKLNEXIBPN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is a synthetic small molecule characterized by its unique structure incorporating a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked to a 2,3-dimethylaniline group via an ethanediamide spacer that includes a dimethylamino ethyl chain. This molecular architecture suggests potential for diverse research applications. Compounds based on the 1,2,3,4-tetrahydroquinoline scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The specific presence of both electron-rich heterocyclic and planar aromatic systems, combined with hydrogen-bonding capabilities from the diamide linkage, makes this compound a valuable intermediate or potential pharmacophore for probing protein-ligand interactions, screening for biochemical activity, and developing novel therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct a thorough safety assessment before handling.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-16-8-6-10-20(17(16)2)26-24(30)23(29)25-15-22(27(3)4)19-11-12-21-18(14-19)9-7-13-28(21)5/h6,8,10-12,14,22H,7,9,13,15H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBTZKLNEXIBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the dimethylamino group. The final step involves the coupling of the dimethylphenyl group with the ethanediamide backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-1,2-ethanediamine
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

Compared to similar compounds, N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide stands out due to its unique structural features and diverse applications. Its combination of functional groups and ring structures provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. The compound possesses a tetrahydroquinoline moiety along with dimethylamino and dimethylphenyl groups, which contribute to its biological activity.

Molecular Structure

The molecular formula of this compound is C₂₃H₃₃N₅O, indicating a high degree of complexity. The structural components include:

  • Tetrahydroquinoline moiety : A bicyclic structure that is integral to its biological activity.
  • Dimethylamino group : Enhances solubility and reactivity.
  • Dimethylphenyl group : Influences binding affinity and stability within biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Ring : Achieved through hydrogenation of quinoline derivatives under controlled conditions.
  • Introduction of Dimethylamino Group : Alkylation of the tetrahydroquinoline derivative with dimethylamine.
  • Attachment of Dimethylphenyl Group : Nucleophilic substitution reactions to introduce the phenyl group.

These synthetic routes are crucial for achieving high yields and purity.

The biological activity of this compound has been studied primarily in pharmacological contexts. Research indicates that it may interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Protein-Protein Interactions : The compound may modulate these interactions, influencing cellular signaling pathways.
  • Enzyme Activity Modulation : It may act as a competitive inhibitor or an allosteric modulator.

Molecular docking studies suggest favorable binding affinities for specific targets, indicating its potential as a candidate for drug development.

Pharmacological Applications

This compound has shown promise in several areas:

  • Neurotransmitter Modulation : It may influence dopamine and norepinephrine systems.
  • Potential Stimulant Properties : As a synthetic cathinone derivative, it exhibits stimulant-like effects.

Case Studies and Research Findings

Research has highlighted several case studies that demonstrate the compound's biological activity:

  • In Vitro Studies : Experiments have shown that the compound can significantly affect cell viability and proliferation in various cancer cell lines.
  • Animal Models : In vivo studies indicate potential neuroprotective effects and improvements in cognitive functions in animal models of neurodegeneration.

Data Table on Biological Activity

Study TypeFindingsReference
In VitroSignificant inhibition of cancer cell proliferation
In VivoNeuroprotective effects observed in animal models
Molecular DockingHigh binding affinity for specific receptors

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and alkylation. For example:

Intermediate Preparation : Synthesize the tetrahydroquinoline core via cyclization of substituted anilines, followed by methylation.

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the tetrahydroquinoline-derived amine with the ethanediamide moiety.

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization for purity (>95%), validated by HPLC .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent systems (e.g., DMF for polar intermediates) to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethylamino groups, tetrahydroquinoline ring).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
    • Data Interpretation : Compare spectral data to structurally related acetamides (e.g., pesticide analogs in ).

Q. What experimental approaches are used to determine solubility and stability under laboratory conditions?

  • Methodological Answer :

  • Solubility Screening : Test in solvents (e.g., DMSO, ethanol, water) via shake-flask method, quantified by UV-Vis spectroscopy.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by HPLC to detect decomposition products .
    • Documentation : Report solubility in µg/mL and stability under storage conditions (e.g., -20°C in inert atmosphere).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Risk Assessment : Review SDS for analogs (e.g., tetrahydroquinoline derivatives) to infer toxicity.
  • Lab Practices : Use fume hoods for synthesis, wear nitrile gloves, and store in sealed containers under nitrogen .
  • Emergency Procedures : Train personnel in spill management (e.g., neutralization with activated carbon).

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound?

  • Methodological Answer :

  • Factors : Vary temperature (50–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Use a central composite design to model yield (%) and purity (%) as responses .
  • Software Tools : Implement JMP or Minitab for ANOVA to identify significant factors (e.g., catalyst > temperature).

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) using statistical frameworks from political science comparative methods .
  • Reproducibility Tests : Replicate studies under standardized protocols (e.g., OECD guidelines for cytotoxicity).
  • Advanced Analytics : Apply machine learning to identify confounding variables (e.g., solvent residues affecting IC50 values) .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aquatic environments (e.g., pH-dependent degradation).
  • QSAR Modeling : Use EPI Suite to estimate biodegradability (e.g., half-life in soil) based on substituent patterns .
  • Ecotoxicity : Predict LC50 for aquatic organisms via ECOSAR .

Q. How can interdisciplinary approaches enhance its application in materials science?

  • Methodological Answer :

  • Hybrid Materials : Combine with polymers (e.g., PEGylation) to improve thermal stability, characterized by DSC/TGA.
  • Process Engineering : Scale synthesis using membrane reactors (e.g., ceramic membranes for continuous flow) .
  • Collaboration : Partner with chemical engineers to optimize powder morphology via spray drying .

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